3-(2-Chlorophenyl)-5-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine
Description
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4S/c1-11-6-8-12(9-7-11)10-22-16-20-19-15(21(16)18)13-4-2-3-5-14(13)17/h2-9H,10,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGMIZNIBMQDHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Triazole Core Formation via Cyclization Reactions
The 1,2,4-triazole scaffold is typically constructed through cyclization of thiosemicarbazide or amidine precursors. A prevalent method involves condensing 2-chlorobenzamidine with a thiourea derivative bearing the 4-methylphenyl group. For instance, reacting 2-chlorobenzamidine hydrochloride with 4-methylbenzyl isothiocyanate in dimethylformamide (DMF) at 80°C for 12 hours generates a thiourea intermediate, which undergoes cyclization in the presence of potassium carbonate to yield the triazole core .
Table 1: Cyclization Conditions and Outcomes
| Precursor | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 2-Chlorobenzamidine + Thiourea | DMF | K2CO3 | 80 | 68 |
| Hydrazine + Carbodiimide | Acetonitrile | NaOH | 60 | 52 |
Cyclization efficiency correlates with the electron-withdrawing nature of the 2-chlorophenyl group, which accelerates ring closure by stabilizing transition states . Nuclear magnetic resonance (NMR) analysis confirms regioselectivity at the 3- and 5-positions, critical for subsequent functionalization.
Installation of the Methylthio Substituent
The methylthio group at the 5-position is introduced via nucleophilic displacement or alkylation. A two-step protocol involves:
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Thiolation : Treating the triazole intermediate with Lawesson’s reagent to convert a carbonyl group into a thione.
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Alkylation : Reacting the thione with 4-methylbenzyl bromide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) .
Table 2: Alkylation Optimization Parameters
| Alkylating Agent | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-Methylbenzyl Br | NaH | THF | 6 | 75 |
| 4-Methylbenzyl Cl | K2CO3 | DMF | 12 | 63 |
Mild conditions (0–25°C) prevent undesired side reactions such as over-alkylation. Gas chromatography-mass spectrometry (GC-MS) traces indicate >95% purity post-recrystallization from ethanol .
Regioselective Amination at the 4-Position
Amination is achieved through nucleophilic aromatic substitution (NAS) or transition metal-catalyzed coupling. Exposure of the 4-chlorotriazole derivative to aqueous ammonia under pressure at 120°C for 24 hours substitutes the chloride with an amine group. Alternatively, palladium-catalyzed Buchwald-Hartwig amination using Pd(OAc)2 and Xantphos ligand enables milder conditions (90°C, 12 hours) with comparable yields .
Table 3: Amination Method Comparison
| Method | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NAS with NH3 | None | 120 | 58 |
| Buchwald-Hartwig | Pd(OAc)2/Xantphos | 90 | 72 |
X-ray crystallography verifies the amine group’s position, while infrared (IR) spectroscopy confirms N–H stretches at 3350–3450 cm⁻¹ .
Purification and Characterization
Final purification employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm ensures >99% purity.
Key Spectral Data :
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¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.30 (m, 4H, Ar–H), 4.25 (s, 2H, SCH2), 2.35 (s, 3H, CH3) .
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ESI-MS : m/z 330.8 [M+H]⁺, matching the molecular formula C16H15ClN4S .
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous-flow reactors reduce reaction times by 40% compared to batch processes, while solvent recovery systems minimize waste. Regulatory compliance necessitates rigorous control of genotoxic impurities, such as residual alkylating agents, via quenching with thiosulfate .
Chemical Reactions Analysis
Nucleophilic Substitution
The thioether (-S-) group participates in nucleophilic displacement reactions:
| Reaction Type | Conditions | Product Formed | Yield (%) | Reference |
|---|---|---|---|---|
| Alkylation | RX (alkyl halide), K₂CO₃, DMF | Alkylthio-triazole derivative | 60–75 | |
| Aromatic substitution | HNO₃/H₂SO₄, 0–5°C | Nitro-substituted triazole | 45–50 |
Oxidation Reactions
The methylthio group oxidizes to sulfoxide or sulfone derivatives:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| H₂O₂ (30%) | RT, 12 hrs | Sulfoxide derivative | Enhanced solubility |
| mCPBA | CH₂Cl₂, 0°C → RT | Sulfone derivative | Bioactivity modulation |
Cycloaddition and Ring Modification
The triazole core engages in:
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1,3-Dipolar cycloadditions with alkynes or nitriles to form fused heterocycles
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Ring expansion under strong acidic conditions (e.g., H₂SO₄) to form seven-membered rings
Biological Interaction Studies
The compound interacts with biological targets through:
| Target System | Interaction Type | Observed Effect | Reference |
|---|---|---|---|
| Fungal CYP51 | Competitive inhibition | Ergosterol biosynthesis blockade | |
| Voltage-gated Na⁺ channels | Allosteric modulation | Anticonvulsant activity |
Stability and Degradation
-
Thermal stability : Decomposes above 250°C without melting
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Hydrolytic stability : Resistant to neutral H₂O; degrades in strong acids/bases via triazole ring cleavage
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Photostability : Stable under UV-A light but degrades under UV-C
Scientific Research Applications
Antimicrobial and Antifungal Activity
Research indicates that triazole derivatives, including this compound, exhibit significant antimicrobial and antifungal properties. The mechanism typically involves the inhibition of ergosterol synthesis in fungal cells, which is crucial for maintaining cell membrane integrity. Studies have demonstrated that derivatives of this compound can effectively combat various strains of bacteria and fungi.
Case Study: Antibacterial Efficacy
A study evaluating the antibacterial activity of related triazole compounds against Escherichia coli and Candida albicans found that certain derivatives exhibited potent effects comparable to established antibiotics. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at low concentrations.
Antioxidant Activity
The antioxidant potential of triazole derivatives has been explored in various studies. Compounds similar to this one have demonstrated significant free radical scavenging activity in assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). This suggests potential therapeutic applications in oxidative stress-related diseases.
Anticancer Activity
Preliminary studies suggest that triazole derivatives possess anticancer properties. For instance, certain compounds have shown cytotoxic effects against leukemia cell lines with IC50 values indicating significant potency. These findings imply that the triazole scaffold may be a promising lead in cancer drug development.
Chemical Synthesis Applications
This compound serves as a valuable building block for synthesizing more complex molecules in organic chemistry. Its unique structure allows researchers to explore new chemical reactions and mechanisms, making it a versatile intermediate in pharmaceutical development.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-5-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring is known to bind to metal ions in enzyme active sites, inhibiting their activity. Additionally, the aromatic rings and thioether group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Observations
Halogen Substitution: The 2-chlorophenyl group in the target compound offers a balance of steric and electronic effects compared to 2,4-dichlorophenyl () or 4-chlorophenyl ().
Thioether Substituents :
- The p-tolylmethylthio group in the target compound provides moderate lipophilicity (logP ~3.2), whereas 3-trifluoromethylbenzylthio () increases logP to ~4.1, favoring membrane permeability but risking toxicity. Fluorobenzylthio groups () improve metabolic stability due to fluorine’s electronegativity .
Functional Group at Position 4: The amine group in the target compound supports hydrogen bonding, critical for biological activity. In contrast, thione derivatives () act as hydrogen-bond donors but may exhibit lower bioavailability due to oxidation susceptibility .
Biological Activity :
Physicochemical Comparison
| Property | Target Compound | 3-(2,4-Dichlorophenyl)-5-(3-fluorobenzylthio)-4H-1,2,4-triazol-4-amine | 3-(4-Chlorophenyl)-5-(3-trifluoromethylbenzylthio)-4H-1,2,4-triazole |
|---|---|---|---|
| logP | ~3.2 | ~3.8 | ~4.1 |
| Solubility (µg/mL) | 12.5 (pH 7.4) | 8.2 (pH 7.4) | 5.1 (pH 7.4) |
| Melting Point (°C) | 162–164 | 175–177 | 188–190 |
Biological Activity
3-(2-Chlorophenyl)-5-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine is a compound belonging to the triazole class, which has garnered attention due to its diverse biological activities. This article delves into its biological properties, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 304.82 g/mol. The compound features a triazole ring system substituted with a chlorophenyl group and a methylthio group, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that triazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism typically involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi .
Anticancer Properties
The compound has been evaluated for its anticancer activity against several cancer cell lines. In vitro studies demonstrated that it inhibits cell proliferation and induces apoptosis in cancer cells. The presence of the triazole ring is believed to enhance the interaction with DNA or RNA targets within the cells .
Anti-inflammatory Effects
This compound has shown potential anti-inflammatory activity by modulating cytokine release. It has been reported to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages . This suggests a possible application in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It acts as an inhibitor of various enzymes involved in critical biochemical pathways.
- Cytokine Modulation : The compound influences cytokine production in immune cells, which is vital for managing inflammation.
- Interaction with Cellular Targets : Molecular docking studies indicate that it binds effectively to specific proteins involved in cell signaling and metabolic processes .
Case Studies
Recent studies have highlighted the efficacy of triazole derivatives in clinical settings:
- Cancer Treatment : A study involving several triazole derivatives demonstrated their ability to inhibit tumor growth in xenograft models. The compounds were shown to significantly reduce tumor size compared to control groups .
- Antimicrobial Trials : Clinical trials assessing the antimicrobial efficacy of triazoles have reported promising results against resistant bacterial strains, showcasing their potential as alternative therapeutic agents.
Data Table: Biological Activities Overview
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(2-Chlorophenyl)-5-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, microwave-assisted synthesis (80–120°C, 20–40 min) is effective for introducing thioether linkages (e.g., [(4-methylphenyl)methylthio]) to the triazole core, improving reaction efficiency compared to conventional heating . The 2-chlorophenyl group is typically introduced via condensation of o-chlorobenzaldehyde derivatives with hydrazine precursors, followed by cyclization under acidic conditions . Yield optimization requires precise control of stoichiometry, solvent polarity (e.g., DMF or ethanol), and temperature gradients to minimize side products like disulfides or over-oxidized species .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- Spectroscopy : NMR (1H/13C) identifies substituent positions and confirms thioether bond formation (δ 3.8–4.2 ppm for SCH2). IR spectroscopy verifies NH stretching (3200–3400 cm⁻¹) and C=N/C-S bonds (1600–1650 cm⁻¹ and 650–700 cm⁻¹, respectively) .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves bond lengths and angles, particularly the triazole ring planarity and dihedral angles between aromatic substituents. Disordered solvent molecules or twinning may require TWINABS for data correction .
Q. What biological activities are associated with structurally similar 1,2,4-triazole derivatives, and how can these guide assay design?
- Methodological Answer : Analogous compounds exhibit antimicrobial, anticancer, or enzyme inhibitory activity. For example, fluorobenzyl-substituted triazoles show enhanced lipophilicity, improving membrane penetration in antimicrobial assays . To evaluate this compound, researchers should prioritize:
- Enzyme inhibition assays : Target cytochrome P450 or kinases using fluorogenic substrates.
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 calculations.
- ADMET prediction : Tools like Pass Online® can predict bioavailability and toxicity profiles .
Advanced Research Questions
Q. How do electronic and steric effects of the 2-chlorophenyl and 4-methylbenzylthio groups influence reactivity in further functionalization?
- Methodological Answer : The electron-withdrawing Cl group at the ortho position increases electrophilicity at the triazole C5 position, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols). Steric hindrance from the 4-methylbenzylthio group may limit access to the triazole core, necessitating bulky-base catalysts (e.g., DBU) for regioselective modifications . Computational studies (DFT) can map electrostatic potential surfaces to predict reactive sites .
Q. How can computational methods like DFT be integrated with experimental data to resolve structural ambiguities?
- Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) optimize geometry and predict NMR/IR spectra. For example, discrepancies between experimental and calculated 1H NMR shifts may indicate dynamic effects (e.g., tautomerism) or solvent interactions. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding or π-stacking) observed in SC-XRD data .
Q. What strategies address contradictions between spectroscopic data and crystallographic results in structural elucidation?
- Methodological Answer : If NMR suggests a planar triazole ring but XRD shows puckering, consider variable-temperature NMR to probe conformational flexibility. Mass spectrometry (HRMS-ESI) confirms molecular ion integrity, ruling out degradation. For crystallographic disorder (e.g., in SCH2 groups), use SHELXL’s PART instruction to model split positions .
Q. What challenges arise in crystallographic refinement of this compound, and how are they managed using software like SHELX?
- Methodological Answer : Challenges include:
- Twinning : Common in triazoles due to pseudo-symmetry. Use TWINABS to scale data and refine twin laws (e.g., -h, -k, -l).
- Disordered solvent : Apply SQUEEZE in PLATON to mask unmodeled electron density.
- Anisotropic thermal motion : Refine with RIGU restraints in SHELXL to stabilize light atoms (e.g., H) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
